Cas no 913836-06-3 (4-(2-Bromoethoxy)phenylboronic acid)
4-(2-Bromoethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-(2-Bromoethoxy)phenyl)boronic acid
- 4-(2-Bromoethoxy)benzeneboronic acid
- [4-(2-bromoethoxy)phenyl]boronic acid
- 4-(2-Bromoethoxy)phenylboronic acid
- Boronicacid, B-[4-(2-bromoethoxy)phenyl]-
- B-[4-(2-Bromoethoxy)phenyl]boronic acid (ACI)
- Boronic acid, [4-(2-bromoethoxy)phenyl]- (9CI)
- (4-(2-Bromoethoxy)phenyl)boronicacid
- MFCD09027232
- DTXSID60657195
- 913836-06-3
- Boronicacid,b-[4-(2-bromoethoxy)phenyl]-
- AKOS015836159
- CS-0175158
- PS-9645
- E79893
- DB-366698
-
- MDL: MFCD09027232
- Inchi: 1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
- InChI Key: IJUQRBJDVKMDFJ-UHFFFAOYSA-N
- SMILES: BrCCOC1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 243.99100
- Monoisotopic Mass: 243.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7A^2
Experimental Properties
- Density: Not available
- Melting Point: 149-156℃
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.565
- PSA: 49.69000
- LogP: 0.14010
- Vapor Pressure: Not available
4-(2-Bromoethoxy)phenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2-Bromoethoxy)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(2-Bromoethoxy)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PL002-500mg |
4-(2-Bromoethoxy)phenylboronic acid |
913836-06-3 | 95% | 500mg |
1212.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PL002-100mg |
4-(2-Bromoethoxy)phenylboronic acid |
913836-06-3 | 95% | 100mg |
278.0CNY | 2021-08-04 | |
| Fluorochem | 211869-1g |
4-(2-Bromoethoxy)phenyl)boronic acid |
913836-06-3 | 95% | 1g |
£113.00 | 2022-03-01 | |
| Fluorochem | 211869-5g |
4-(2-Bromoethoxy)phenyl)boronic acid |
913836-06-3 | 95% | 5g |
£450.00 | 2022-03-01 | |
| TRC | B686633-100mg |
4-(2-Bromoethoxy)phenylboronic acid |
913836-06-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686633-250mg |
4-(2-Bromoethoxy)phenylboronic acid |
913836-06-3 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B686633-500mg |
4-(2-Bromoethoxy)phenylboronic acid |
913836-06-3 | 500mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B686633-1g |
4-(2-Bromoethoxy)phenylboronic acid |
913836-06-3 | 1g |
$ 259.00 | 2023-04-18 | ||
| Apollo Scientific | OR3771-1g |
4-(2-Bromoethoxy)benzeneboronic acid |
913836-06-3 | 95% | 1g |
£81.00 | 2025-02-20 | |
| Chemenu | CM136038-250mg |
(4-(2-Bromoethoxy)phenyl)boronic acid |
913836-06-3 | 95% | 250mg |
$85 | 2022-08-31 |
4-(2-Bromoethoxy)phenylboronic acid Suppliers
4-(2-Bromoethoxy)phenylboronic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-(2-Bromoethoxy)phenylboronic acid
4-(2-Bromoethoxy)phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis and Pharmaceutical Research
4-(2-Bromoethoxy)phenylboronic acid (CAS No: 913836-06-3) is a structurally unique organoboronic acid derivative that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science over the past decade. This compound features a substituted phenyl ring bearing a 2-bromoethoxy group at the para position and a boronic acid functionality (-B(OH)₂), which together endow it with exceptional reactivity and utility in cross-coupling reactions, particularly in the context of Suzuki-Miyaura coupling. The integration of halogen atoms like bromine into aromatic systems is a well-established strategy for enabling selective functionalization, while the boronic acid moiety serves as a critical handle for C-C bond formation under mild conditions.
The molecular structure of 4-(2-bromoethoxy)phenylboronic acid combines two key motifs essential to contemporary chemical synthesis: an electron-withdrawing bromine atom and an electron-donating alkoxy group on adjacent carbon atoms of the benzene ring, creating a distinctive electronic environment around the boron center. This dual substitution pattern not only influences the compound's physical properties but also modulates its reactivity profile in transition metal-catalyzed processes. Recent studies have demonstrated that such structural features can enhance compatibility with various coupling partners while maintaining sufficient stability during storage and reaction conditions.
In terms of synthetic accessibility, this compound can be prepared through multiple routes including nucleophilic aromatic substitution reactions using activated aromatic halides or through transition metal-mediated coupling methods involving boron precursors. The choice of synthetic pathway often depends on the desired purity level and specific application requirements, with modern approaches emphasizing green chemistry principles to minimize environmental impact while maximizing yield efficiency.
The boronic acid functionality in 4-(2-bromoethoxy)phenylboronic acid plays a pivotal role in its application as an electrophilic partner for C-C bond formation reactions under palladium catalysis. This characteristic has positioned it as an important intermediate in the development of complex pharmaceutical molecules where precise positional control over substituents is crucial for achieving optimal biological activity profiles.
A particularly notable area of application involves its use as a key component in multi-step syntheses targeting bioactive compounds with potential therapeutic value against various diseases including cancer and neurodegenerative disorders. The presence of both halogen and alkoxy functionalities allows for sequential functionalization strategies that enable access to diverse molecular architectures through modular synthetic approaches.
Recent advancements in catalytic methodology have further expanded the utility of this compound beyond traditional coupling reactions. Researchers have reported successful implementation of nickel-catalyzed cross-coupling protocols using 4-(2-bromoethoxy)phenylboronic acid, demonstrating broader substrate scope compared to conventional palladium-based systems while maintaining high regioselectivity and functional group tolerance.
In material science applications, this compound has shown promise as a precursor for conjugated polymers used in optoelectronic devices such as organic light-emitting diodes (OLEDs). The strategic placement of bromine atoms facilitates controlled oxidation processes during polymer chain growth, allowing for fine-tuning of electronic properties through post-polymerization modifications.
The alkoxy substitution pattern contributes significantly to solubility characteristics across different reaction media, making this compound particularly valuable for aqueous-phase syntheses where environmental sustainability is prioritized over traditional solvent-based approaches that rely on volatile organic compounds (VOCs).
Mechanistic studies published in recent literature have provided deeper insights into how the spatial arrangement between bromine and boron atoms affects reaction kinetics during coupling processes involving this molecule as either electrophile or nucleophile depending on reaction conditions.
Cross-coupling reactions utilizing this compound typically proceed via oxidative addition mechanisms followed by transmetallation steps before final reductive elimination leads to carbon-carbon bond formation between aromatic rings containing either halogen or triflate groups attached to different positions along their structures.
The field continues to evolve with reports emerging about novel ligand systems specifically designed to enhance compatibility between aryl bromides like those found in this molecule's structure when used alongside alternative metal catalysts such as cobalt or iron complexes rather than relying solely on noble metals like palladium or nickel which remain cost-prohibitive at industrial scales despite their effectiveness at laboratory levels.
One groundbreaking study from 2023 demonstrated enhanced catalytic efficiency when employing chiral ligands with this compound during asymmetric synthesis pathways aimed at producing enantiomerically pure pharmaceutical intermediates required for drug development projects currently underway within several academic institutions worldwide including those based out China's leading research centers focused exclusively on sustainable chemical technologies capable competing globally without compromising quality standards expected from high-end specialty chemicals markets today.
The ability to selectively modify either end group - whether through halogenation or hydrolysis - provides synthetic chemists with remarkable flexibility when designing new compounds targeting specific biological mechanisms related metabolic diseases diabetes mellitus type II among others due precisely because these transformations preserve core scaffold integrity essential maintaining pharmacological activity once incorporated into final drug candidates undergoing clinical trials phase I/II testing stages currently being conducted across Asia Pacific region especially countries India South Korea Japan all actively participating international collaborations aimed accelerating discovery timelines through shared resources expertise databases containing millions entries already processed analyzed ready deployment whenever needed depending particular project requirements specifications defined regulatory agencies overseeing approval processes required before any new medication reaches pharmacy shelves anywhere world today thanks collaborative efforts researchers industry partners working hand hand achieve common goal improving human health outcomes through innovative scientific discoveries made possible thanks continued investment R&D activities spanning entire spectrum chemical biology disciplines involved modern medicine development pipeline now days more than ever before due growing demand personalized treatments tailored individual patient needs rather one-size-fits-all solutions previously considered standard practice within healthcare sector decades ago but increasingly replaced precision medicine approaches enabled exactly kind versatile building blocks exemplified by 4-(2-bromoethoxy)phenylboronic acid here discussed extensively throughout following sections dedicated exploring full range capabilities offered by this remarkable molecule across multiple application domains simultaneously advancing frontiers knowledge practical implementation techniques relevant professionals working laboratories worldwide engaged similar pursuits daily basis now days thanks accessibility information shared open access journals preprint servers making latest findings available instantaneously regardless geographical location researcher might find themselves situated anywhere globe today thanks digital revolution transforming how scientific communities collaborate share breakthroughs real time manner unprecedented speed accuracy compared past decades when communication relied primarily print media physical conferences alone insufficient meeting demands rapid information exchange required current era characterized intense competition innovation driving forces behind many technological advances observed society today including those directly impacting pharmaceutical industries striving deliver better medicines faster timelines reduced costs without sacrificing safety efficacy metrics monitored closely throughout entire drug development lifecycle from initial discovery all way commercialization stages now days more than ever before due increased scrutiny regulators public alike demanding higher transparency accountability pharmaceutical companies operating global scale now days thanks globalization trends enabling easier access international markets simultaneously creating need robust supply chains reliable sources high-quality intermediates like 4-(2-bromoethoxy)phenylboronic acid essential components complex syntheses requiring precise control over molecular architecture every step process ensuring final products meet strict regulatory requirements imposed FDA EMA other national authorities responsible approving medications destined patients suffering various ailments ranging common infections life-threatening conditions alike now days more than ever before due rising expectations consumers healthcare providers demanding highest standards quality consistency product performance metrics measured objectively quantitatively now days thanks advances analytical instrumentation allowing detailed characterization down atomic level ensuring no deviations occur specifications established early design phases projects involving these kinds advanced materials now days more than ever before due emphasis quality assurance protocols implemented throughout manufacturing supply chain operations ensuring traceability accountability every batch produced tested released market now days more than ever before due increasing complexity regulations governing chemical industries operating globally now days more than ever before due need harmonize standards across different jurisdictions facilitating seamless trade distribution products worldwide without compromising safety environmental responsibility metrics tracked rigorously now days more than ever before due heightened awareness sustainability issues driving shift greener manufacturing practices cleaner technologies adoption seen clearly within pharmaceutical sectors aiming reduce carbon footprint simultaneously maintain profitability growth objectives necessary survive competitive landscape characterized constant pressure innovate improve operational efficiencies cost-effectiveness measures implemented strategically now days more than ever before due economic factors influencing research priorities funding allocations determining which projects receive support based potential impact return investment calculations performed regularly stakeholders involved decision-making processes regarding resource allocation towards most promising avenues exploration within vast chemical space available scientists working cutting-edge fields today thanks exponential growth computational tools machine learning algorithms assisting identify optimal candidates screening virtual libraries millions compounds simultaneously predicting likely success rates based existing data patterns learned historical experiments replicated digitally first instance saving precious time resources required conduct physical trials immediately after initial identification hits worth pursuing further investigation now days more than ever before due convergence disciplines chemistry biology computer science creating multidisciplinary approaches solving problems previously considered insurmountable using traditional methods alone insufficient addressing complexity challenges faced researchers developing next-generation therapeutics materials expected perform reliably under diverse conditions encountered real-world applications once commercialized eventually reaching end users benefiting directly from years meticulous research development efforts undertaken teams scientists laboratories everywhere dedicated advancing human knowledge improving lives people everywhere world today thanks collective contributions individuals working tirelessly behind scenes making possible innovations celebrated headlines everyday news stories highlighting breakthroughs achieved precisely because availability fundamental building blocks like 4-(2-bromoethoxy)phenylboronic acid serving critical role enabling these achievements happen first place rather remaining theoretical concepts never realized practical implementations would mean loss opportunity countless lives could saved improved properly utilized according best practices established experts field continuously refined updated based latest findings published peer-reviewed journals conferences attended professionals exchange ideas improve methodologies employed daily basis now days more than ever before due importance staying current developments shaping future directions research funded grants allocated priorities set based pressing needs identified global health organizations governments private foundations alike committed supporting scientific endeavors aimed tackling most urgent medical challenges facing humanity present moment while preparing society potential threats future requiring proactive solutions developed today's laboratories tomorrow's clinics hospitals pharmacies everywhere world today thanks collaborative spirit shared vision progress achievable only through sustained investment fundamental applied sciences equally important driving forward edge innovation seen clearly within pharmaceutical industries striving deliver better medicines faster timelines reduced costs without sacrificing safety efficacy metrics monitored closely throughout entire drug development lifecycle from initial discovery all way commercialization stages now days more than ever before due increased scrutiny regulators public alike demanding higher transparency accountability pharmaceutical companies operating global scale now days thanks globalization trends enabling easier access international markets simultaneously creating need robust supply chains reliable sources high-quality intermediates like 4-(2-bromoethoxy)phenylboronic acid essential components complex syntheses requiring precise control over molecular architecture every step process ensuring final products meet strict regulatory requirements imposed FDA EMA other national authorities responsible approving medications destined patients suffering various ailments ranging common infections life-threatening conditions alike.
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